Dapagliflozin impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin impurity A: is a byproduct formed during the synthesis and degradation of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is significant in pharmaceutical research and quality control to ensure the safety and efficacy of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin impurity A involves several steps, starting with the acylation of 2-chloro-5-bromobenzoic acid . This is followed by a series of reactions including Friedel-Crafts alkylation, carbonyl reduction, and condensation . The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as n-butyllithium .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: Dapagliflozin impurity A undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized products.
Substitution: Substitution reactions can replace specific atoms or groups within the impurity molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dapagliflozin impurity A has several scientific research applications:
Mechanism of Action
The mechanism of action of dapagliflozin impurity A is not as well-studied as that of dapagliflozin itself. it is known that impurities can affect the overall pharmacological profile of the drug. Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion . The presence of impurities like this compound can potentially alter this mechanism by interacting with the same or different molecular targets .
Comparison with Similar Compounds
- Benzylic hydroxy dapagliflozin
- Oxo dapagliflozin
- Desethyl dapagliflozin
Comparison: Dapagliflozin impurity A is unique in its specific structure and formation pathway. While other impurities like benzylic hydroxy dapagliflozin and oxo dapagliflozin also form during the synthesis and degradation of dapagliflozin, they have different chemical properties and potential impacts on the drug’s efficacy and safety . The study of these impurities is essential for a comprehensive understanding of the drug’s stability and quality .
Biological Activity
Dapagliflozin impurity A, also known as dapagliflozin hydroperoxide impurity, is a by-product of the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Understanding the biological activity of this impurity is critical due to its potential genotoxic effects and implications for drug safety.
- CAS Number : 2452300-94-4
- Molecular Formula : C21H25ClO8
- Molecular Weight : 440.87 g/mol
- Structure : this compound is characterized as a peroxide derivative of dapagliflozin, which contributes to its biological activity and potential toxicity.
This compound has been identified as a genotoxic impurity , meaning it can damage genetic material even at low concentrations. This property raises concerns regarding its potential to induce mutations and contribute to tumorigenesis. Research indicates that it can lead to the production of reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage:
- Reactive Oxygen Species Production : Exposure to this compound has been shown to increase intracellular levels of ROS, leading to adverse effects such as membrane peroxidation and DNA strand breaks .
Study on Cellular Effects
A study conducted by Maronesi et al. (2022) evaluated the cytotoxic effects of dapagliflozin and its impurities, including impurity A, using various concentrations:
- Cell Viability : Impurity A significantly reduced cell viability at concentrations of 10 µM and 50 µM.
- Reactive Species Measurement : The DCFH-DA assay revealed that cells exposed to this compound exhibited increased production of reactive nitrogen species, indicating oxidative stress .
Analytical Method Validation
The biological activity and safety profile of this compound have been assessed through high-performance liquid chromatography (HPLC) methods. The validation studies demonstrated:
- Limit of Detection (LOD) : For dapagliflozin, the LOD was found to be 1.7 µg/mL, while for impurity A, it was significantly lower at 0.08 µg/mL.
- Recovery Rates : The recovery rates for impurities were satisfactory, with values ranging from 96.76% to 103.96%, indicating the reliability of the analytical methods used in assessing these compounds .
Toxicological Implications
The presence of this compound in pharmaceutical formulations necessitates careful monitoring due to its toxicological implications:
- Genotoxic Potential : As a genotoxic agent, it poses risks for long-term exposure in patients.
- Regulatory Considerations : Regulatory agencies require stringent limits on impurities in drug formulations; thus, understanding the biological activity of such impurities is essential for compliance with safety standards.
Summary Table of Biological Activity Data
Parameter | This compound |
---|---|
CAS Number | 2452300-94-4 |
Molecular Weight | 440.87 g/mol |
Genotoxicity | Yes |
LOD (µg/mL) | 0.08 |
Cytotoxic Concentrations (µM) | 10, 50 |
Reactive Species Induction | Yes |
Properties
Molecular Formula |
C21H25ClO8 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1 |
InChI Key |
LNALRIDFLCYCGX-XYKZKTJVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.